molecular formula C23H30N2O3S B12495994 N-cycloheptyl-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N-cycloheptyl-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B12495994
M. Wt: 414.6 g/mol
InChI Key: QKGXMMJQGPOIKZ-UHFFFAOYSA-N
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Description

N-cycloheptyl-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a synthetic organic compound that belongs to the class of glycinamides These compounds are known for their diverse applications in medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Glycinamide Backbone: The glycinamide backbone can be synthesized through the reaction of glycine with appropriate amines under acidic or basic conditions.

    Introduction of the Cycloheptyl Group: The cycloheptyl group can be introduced via alkylation reactions using cycloheptyl halides.

    Attachment of the 2,4-Dimethylphenyl Group: This step involves the use of Friedel-Crafts alkylation or acylation reactions to attach the 2,4-dimethylphenyl group to the glycinamide backbone.

    Incorporation of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced through sulfonylation reactions using phenylsulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-cycloheptyl-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-cycloheptyl-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
  • N-cycloheptyl-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)alaninamide
  • N-cycloheptyl-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)valinamide

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of the cycloheptyl group and the phenylsulfonyl moiety. These features may confer distinct chemical properties and biological activities compared to similar compounds.

Properties

Molecular Formula

C23H30N2O3S

Molecular Weight

414.6 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2,4-dimethylanilino]-N-cycloheptylacetamide

InChI

InChI=1S/C23H30N2O3S/c1-18-14-15-22(19(2)16-18)25(29(27,28)21-12-8-5-9-13-21)17-23(26)24-20-10-6-3-4-7-11-20/h5,8-9,12-16,20H,3-4,6-7,10-11,17H2,1-2H3,(H,24,26)

InChI Key

QKGXMMJQGPOIKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)NC2CCCCCC2)S(=O)(=O)C3=CC=CC=C3)C

Origin of Product

United States

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